

# Formation of 2-MCPD esters in edible oils

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An In-depth Technical Guide on the Formation of 2-MCPD Esters in Edible Oils

For: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

2-Monochloropropane-1,3-diol (2-MCPD) esters, along with their 3-MCPD and glycidyl isomers, are process-induced chemical contaminants that emerge during the high-temperature refining of edible oils and fats. Their presence, particularly in refined palm oil, has raised significant food safety concerns due to the potential release of carcinogenic free 2-MCPD upon digestion. This technical guide provides a comprehensive overview of the core principles governing the formation of 2-MCPD esters. It details the underlying chemical mechanisms, identifies key precursors, and examines the influence of various processing parameters. Furthermore, this document outlines standard analytical methodologies for their detection and quantification and presents a summary of current mitigation strategies. The information is intended to serve as a foundational resource for professionals engaged in food safety, quality assurance, and product development within the food and pharmaceutical industries.

## Introduction

Fatty acid esters of 2-monochloropropane-1,3-diol (2-MCPD) are contaminants that are not present in raw vegetable oils but are formed during industrial refining processes.[1] The refining of edible oils, a necessary step to remove impurities and improve stability, involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization step, which employs high temperatures (often exceeding 200°C) and low pressure to remove



volatile compounds, is the primary stage where 2-MCPD esters, 3-MCPD esters, and glycidyl esters (GEs) are generated.[1][2][3][4][5]

The toxicological significance of these compounds lies in their potential to hydrolyze in the gastrointestinal tract, releasing free 2-MCPD, a substance of concern. While comprehensive toxicological data for 2-MCPD is still developing, its potential hazard is often considered equivalent to that of 3-MCPD, which is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][6] Consequently, understanding and controlling the formation of these esters is a critical objective for the edible oil industry.

This guide delves into the fundamental chemistry of 2-MCPD ester formation, the factors that promote their development, the analytical protocols for their measurement, and strategies for their mitigation.

## **Mechanisms of Formation**

The formation of 2-MCPD esters is a complex process involving specific precursors and reaction conditions. The primary precursors are acylglycerols and a source of chlorine, which react under the high-temperature conditions of deodorization.[3][6][7][8]

## **Key Precursors**

- Acylglycerols: While triacylglycerols (TAGs) are the main component of edible oils, it is the partial acylglycerols—specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs)—that are the most significant lipid precursors for MCPD ester formation.[3][6][8][9] These partial glycerides have a greater propensity to form MCPD esters compared to TAGs.[6][8] Palm oil naturally contains higher levels of DAGs (6-10%) than most other vegetable oils (1-3%), which contributes to its tendency to form higher concentrations of MCPD esters.[3]
- Chlorine Source: The presence of chlorine is an absolute requirement and a key limiting factor in the formation of MCPD esters.[8] Chlorine can originate from various inorganic sources (e.g., chloride salts from the soil or processing aids) or organic sources (e.g., organochlorine compounds naturally present or from pesticides).[1][8][10][11]

## **Proposed Chemical Pathways**

## Foundational & Exploratory



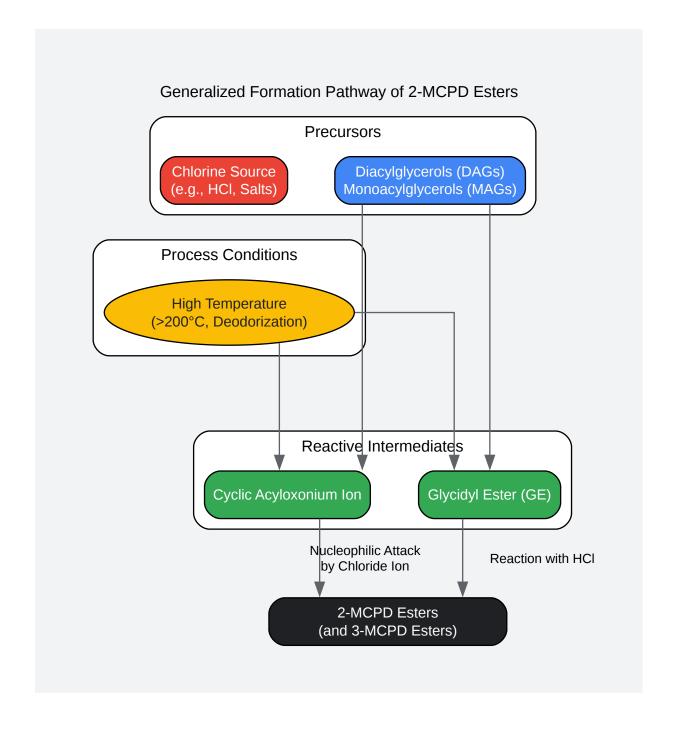


The precise chemical reactions leading to 2-MCPD esters are multifaceted, with several proposed mechanisms. These pathways often involve the formation of a reactive intermediate which is then attacked by a chloride ion.

- Acyloxonium Ion Intermediate: A widely accepted mechanism involves the formation of a
  cyclic acyloxonium ion from a DAG or MAG at high temperatures. This positively charged
  intermediate is susceptible to a nucleophilic attack by a chloride ion (Cl-), leading to the
  opening of the ring and the formation of an MCPD ester.[9][10][12]
- Glycidyl Ester (GE) Intermediate: Glycidyl esters are known to form from DAGs at high temperatures.[13] These GEs, which contain a reactive epoxide ring, can subsequently react with hydrochloric acid (HCl) or other chloride sources, leading to the formation of both 2-MCPD and 3-MCPD esters.[14]
- Free Radical Mechanism: More recent studies have also proposed a free radical-mediated pathway. This mechanism suggests the formation of a cyclic acyloxonium free radical intermediate that is then attacked by a chlorine radical or compound.[9][15]

The diagram below illustrates the generalized formation pathway involving the key precursors and intermediates.





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Caption: Formation of 2-MCPD esters from precursors under heat.

# **Factors Influencing Formation**

Several parameters during the oil refining process significantly impact the rate and extent of 2-MCPD ester formation.



- Temperature and Time: There is a direct relationship between processing temperature, duration, and the formation of MCPD esters.[2][7] Studies show that these contaminants are formed even under the mildest deodorization conditions (e.g., 210°C for 30 minutes), with levels increasing with both temperature and time up to a certain point before potential decomposition.[6][16][17][18]
- Acylglycerol Profile: As noted, the concentration of partial acylglycerols, particularly DAGs, is a strong predictor of MCPD ester formation.[2][3]
- Acidity and pH: A lower pH (acidic environment) can promote the reactions that lead to the formation of MCPD esters.
- Chlorine Availability: The quantity and type of chlorine-containing compounds directly influence the final concentration of MCPD esters. The availability of chloride ions is often the rate-limiting factor in the reaction.[8]

# Data Presentation: Influence of Deodorization Parameters

The following tables summarize quantitative data from studies investigating the impact of process variables on the formation of 2-MCPD esters in palm oil.

Table 1: Effect of Deodorization Temperature and Time on 2-MCPD Ester Levels (mg/kg) in Palm Oil

Deodorization Time	210°C	230°C	250°C	270°C
30 min	0.68	1.10	1.21	1.35
60 min	0.75	1.18	1.29	1.40
90 min	0.81	1.25	1.36	1.44
120 min	0.88	1.30	1.41	1.44

Source: Data compiled from studies on palm oil deodorization. Levels of 2-MCPD esters generally increase with both temperature and time.[16][17][18]



Table 2: Comparative Levels of Process Contaminants in Palm Oil (mg/kg)

Contaminant	Concentration Range	Key Influencing Factor
2-MCPD Esters	0.68 - 1.44	Temperature, Time, Precursors
3-MCPD Esters	1.91 - 2.70	Temperature, Time, Precursors
Glycidyl Esters (GE)	0.12 - 8.51	Temperature (>250°C)

Source: Data from palm oil deodorization experiments. Note that 3-MCPD ester levels are typically higher than 2-MCPD levels. GE formation is highly sensitive to temperatures above 250°C.[6][16][17][18]

# **Experimental Protocols: Analytical Methodologies**

Accurate quantification of 2-MCPD esters is essential for monitoring, regulation, and research. Analytical methods are typically classified as either indirect or direct.

## **Indirect Analysis (GC-MS)**

Indirect methods are the most established and widely used. They rely on the chemical cleavage (transesterification) of the fatty acid esters to liberate the 2-MCPD backbone, which is then derivatized to enhance its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[19][20][21]

Detailed Protocol (Based on AOCS Official Method Cd 29c-13):

- Sample Preparation & Extraction:
  - Weigh a representative sample of the edible oil (e.g., 100 mg) into a glass tube.
  - Add an internal standard solution (e.g., deuterated 2-MCPD-d5 ester) for quantification.
  - If analyzing for GEs simultaneously, add an acidic solution containing a bromide salt (e.g., sodium bromide) to convert GEs into 3-monobromopropanediol (3-MBPD) monoesters.
     [22]



#### Alkaline or Acidic Transesterification:

- Alkaline: Add a solution of sodium methoxide in methanol. Incubate at room temperature to cleave the ester bonds, releasing free 2-MCPD and fatty acid methyl esters (FAMEs).
- Acidic: Add an acidic methanolic solution (e.g., sulfuric acid in methanol).[22] Incubate at a controlled temperature. This step converts the 2-MCPD esters to free 2-MCPD.

#### Extraction and Neutralization:

- Stop the reaction by adding a salt solution (e.g., sodium chloride).
- Extract the FAMEs and other lipid-soluble components with a non-polar solvent like nheptane, leaving the polar 2-MCPD in the methanolic/aqueous phase.
- Neutralize the remaining phase carefully.

#### Derivatization:

- Add a derivatizing agent to the phase containing the free 2-MCPD. Phenylboronic acid
   (PBA) is commonly used, as it reacts with the diol structure of 2-MCPD to form a stable,
   volatile cyclic ester.[20][22][23]
- Incubate the mixture to ensure complete reaction.

#### Final Extraction and Analysis:

- Extract the derivatized 2-MCPD-PBA complex into n-heptane.
- Concentrate the final extract under a stream of nitrogen.
- Inject the sample into a GC-MS system.

#### GC-MS Conditions:

- Column: A non-polar capillary column (e.g., HP-5ms).
- Carrier Gas: Helium.



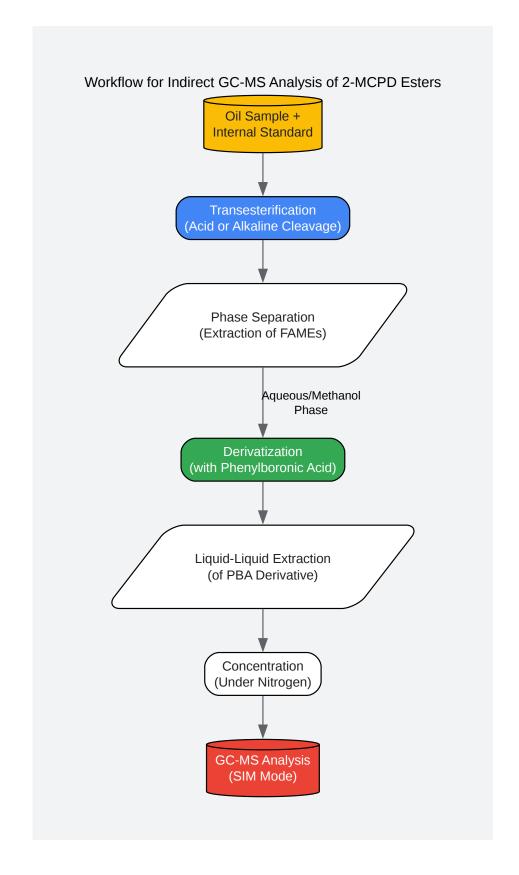




- Injector: Split/splitless injector.
- MS Detector: Operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for the 2-MCPD derivative and the internal standard, ensuring high sensitivity and selectivity.

The following diagram outlines the workflow for this indirect analytical method.





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Caption: Typical workflow for determining 2-MCPD esters via GC-MS.



# **Direct Analysis (LC-MS)**

Direct methods aim to analyze the intact 2-MCPD esters without prior cleavage.[19][24] These methods typically use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.

- Advantages: Provides information on the specific fatty acids attached to the 2-MCPD backbone and avoids potential artifacts from the cleavage and derivatization steps.
- Challenges: The immense variety of possible fatty acid combinations on the 2-MCPD
  molecule makes quantification difficult due to the lack of commercially available analytical
  standards for every possible ester.[23] This complexity has limited its routine use compared
  to indirect methods.

# **Mitigation Strategies**

Given that 2-MCPD esters are formed during processing, mitigation efforts focus on controlling the precursors and optimizing the refining process.

- Precursor Removal: Washing crude oils with water can effectively remove water-soluble chloride precursors, significantly reducing subsequent MCPD ester formation.[4][12][25][26]
- Modification of Refining Parameters:
  - Lowering Deodorization Temperature: Reducing the temperature is an effective strategy, although it must be balanced with the need to effectively remove undesirable volatile compounds.[4][27]
  - Chemical vs. Physical Refining: Chemical refining, which includes a neutralization step to remove free fatty acids, can lead to lower MCPD ester levels compared to physical refining, as it allows for lower deodorization temperatures.[6][12]
- Use of Additives and Adsorbents:
  - Adding alkaline substances (e.g., potassium acetate) before deodorization can help neutralize acidic precursors.[1][26]



 Using adsorbents like synthetic magnesium silicate during the bleaching step can help remove precursors.[25]

Combining multiple strategies across different stages of the refining process is often the most effective approach to adequately reduce the final concentration of 2-MCPD esters in the finished product.[25]

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